Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a thiazole precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases and solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate: Lacks the cyclopropyl group.
Ethyl 3-bromo-6-cyclopropyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate: Lacks the methyl group.
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate: Contains different substituents on the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl group, in particular, can impart unique steric and electronic properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C13H13BrN2O2S |
---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-13(17)8-6(2)9-11(14)16-19-12(9)15-10(8)7-4-5-7/h7H,3-5H2,1-2H3 |
InChI Key |
MEXYQEKWMNRUME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.